(4-(But-3-yn-1-yloxy)phenyl)methanamine, also known by its IUPAC name as (4-but-3-ynoxyphenyl)methanamine, is a compound with the molecular formula and a molecular weight of 175.23 g/mol. This compound is primarily used in research contexts, particularly in studies related to organic synthesis and medicinal chemistry. Its structure features a phenyl group substituted with a but-3-yn-1-yloxy group and an amine functional group, which may contribute to its reactivity and potential biological activity.
The synthesis of (4-(But-3-yn-1-yloxy)phenyl)methanamine can be achieved through various methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide. In this case, the synthesis may start from 4-bromophenol, which is reacted with but-3-yne-1-ol to form the ether. The subsequent step involves amination of the resulting ether to introduce the amine functionality.
The molecular structure of (4-(But-3-yn-1-yloxy)phenyl)methanamine can be represented using various structural formulas:
InChI=1S/C11H13NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h1,4-7H,3,8-9,12H2
This representation indicates the connectivity of atoms within the molecule, highlighting the presence of a triple bond in the butynyl group and an amine attached to the phenyl ring.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 175.23 g/mol |
Canonical SMILES | C#CCCOC1=CC=C(C=C1)CN |
(4-(But-3-yn-1-yloxy)phenyl)methanamine can participate in several chemical reactions due to its functional groups:
The reactivity of this compound can be exploited in synthetic pathways aimed at developing more complex molecules, particularly in pharmaceutical chemistry .
The compound is typically a solid at room temperature, with specific melting points depending on purity and crystalline form.
The stability of (4-(But-3-yn-1-yloxy)phenyl)methanamine under various conditions suggests it can withstand moderate temperatures and pH variations without significant degradation.
Property | Value |
---|---|
Appearance | Solid |
Purity | >95% |
(4-(But-3-yn-1-yloxy)phenyl)methanamine has several scientific applications:
This compound's unique structure and properties make it a valuable tool for chemists seeking to explore new avenues in synthesis and drug development.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4